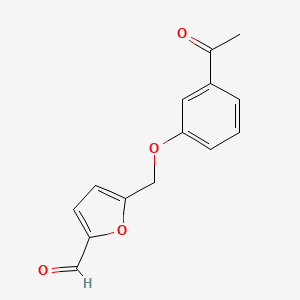

5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde

Descripción

5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde is a furan-2-carbaldehyde derivative featuring a 3-acetylphenoxy methyl group at the 5-position of the furan ring. Its structure combines a reactive aldehyde group with an acetylated aromatic ether substituent, making it a versatile intermediate in organic synthesis.

Propiedades

Fórmula molecular |

C14H12O4 |

|---|---|

Peso molecular |

244.24 g/mol |

Nombre IUPAC |

5-[(3-acetylphenoxy)methyl]furan-2-carbaldehyde |

InChI |

InChI=1S/C14H12O4/c1-10(16)11-3-2-4-12(7-11)17-9-14-6-5-13(8-15)18-14/h2-8H,9H2,1H3 |

Clave InChI |

RXFUINJUPCQWPF-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC(=CC=C1)OCC2=CC=C(O2)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 3-acetylphenol with furan-2-carbaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 5-((3-Acetylphenoxy)methyl)furan-2-carboxylic acid.

Reduction: 5-((3-Acetylphenoxy)methyl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparación Con Compuestos Similares

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Nitrophenyl derivatives (e.g., 5-(3-nitrophenyl)furan-2-carbaldehyde) exhibit reduced electron density at the furan ring due to the nitro group, influencing combustion enthalpies (∆cH°m(cr) = -3254 ± 6 kJ/mol) and sublimation thermodynamics .

- The acetylphenoxy substituent in the target compound may similarly participate in condensations, though its electron-donating acetyl group could slow reaction kinetics compared to nitro or trifluoromethyl analogs.

- Acetalization and Stability: HMF derivatives (e.g., 5-hydroxymethylfuran-2-carbaldehyde) form cyclic acetals but face challenges with etherification side reactions due to the hydroxyl group . The acetyl group in 5-((3-acetylphenoxy)methyl)furan-2-carbaldehyde may reduce such side reactions, enhancing selectivity in acetalization processes.

Research Findings and Data

Thermodynamic Properties of Nitrophenyl Analogs

- Combustion and Formation Enthalpies: 5-(3-Nitrophenyl)furan-2-carbaldehyde exhibits ∆fH°m(cr) = -197 ± 5 kJ/mol, with sublimation entropy (∆sublS°m) = 180 ± 3 J/(mol·K) . These values reflect the stabilizing effect of nitro groups, which may differ from acetylphenoxy substituents due to varying resonance and inductive effects.

Bioactivity Correlations

- Pyrazoline derivatives of 5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde demonstrate the importance of halogen substituents in antimicrobial activity, a trait that could be explored in acetylphenoxy variants .

Actividad Biológica

5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant studies and data.

Synthesis

The compound can be synthesized through various chemical pathways involving the reaction of furan derivatives with acetylated phenolic compounds. The process typically involves the following steps:

- Formation of the furan moiety : Starting from furfural or furfuryl alcohol.

- Acetylation : Introducing the acetyl group to the phenolic component.

- Methylation : The final step involves methylation to form the complete structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

- Cytotoxicity : The compound exhibited significant cytotoxic effects on colorectal adenocarcinoma (Caco-2) cells with an IC50 value of 16.63 ± 0.27 μM after 48 hours, outperforming standard chemotherapeutics like cisplatin and etoposide .

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and loss of mitochondrial membrane potential (MMP) .

Interaction with Biomolecules

5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde has shown promising interaction capabilities with biomolecules:

- DNA Binding : Studies utilizing both in vitro and in silico methods have demonstrated that this compound binds effectively to DNA and bovine serum albumin (BSA), suggesting potential for further development as a therapeutic agent targeting nucleic acids .

Comparative Biological Activity

The biological activity of 5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde can be compared with other similar compounds:

| Compound | IC50 (μM) | Target Cell Line | Mechanism |

|---|---|---|---|

| 5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde | 16.63 ± 0.27 | Caco-2 | Apoptosis via ROS generation |

| Cisplatin | Varies | Various | DNA crosslinking |

| Etoposide | Varies | Various | Topoisomerase inhibition |

Case Studies

- Study on Caco-2 Cells : A detailed investigation revealed that 5-((3-Acetylphenoxy)methyl)furan-2-carbaldehyde significantly induced apoptosis in Caco-2 cells through ROS generation, which was confirmed by Annexin V assays .

- DNA Interaction Studies : In silico modeling indicated strong binding affinity to DNA structures, which could be leveraged for developing novel anticancer therapies targeting DNA replication mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.